7-Methoxyflavone
Overview
Description
7-Methoxyflavone is a naturally occurring flavonoid compound with the molecular formula C₁₆H₁₂O₃ and a molecular weight of 252.26 g/mol . It is known for its various biological activities and is found in several plant species, including Zornia brasiliensis . This compound has gained attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects .
Mechanism of Action
Target of Action
7-Methoxyflavone is a flavonoid compound that primarily targets the aromatase enzyme, also known as cytochrome P450 19 (CYP19) . Aromatase plays a crucial role in the synthesis of estrogens from androgens . It also targets α-glucosidase, an enzyme involved in carbohydrate metabolism .
Mode of Action
this compound interacts with its targets by inhibiting their activity. It inhibits the aromatase enzyme, thereby reducing the conversion of androgens to estrogens . It also inhibits α-glucosidase, which could potentially influence glucose metabolism .
Biochemical Pathways
The inhibition of aromatase by this compound affects the estrogen synthesis pathway, leading to a decrease in estrogen levels . The inhibition of α-glucosidase could impact the carbohydrate digestion pathway, potentially affecting glucose absorption .
Pharmacokinetics
It has been suggested that methoxyflavones have low oral bioavailability, ranging from 1 to 4% . They reach their maximum concentration within 1 to 2 hours after administration and are gradually excreted with half-lives of 3 to 6 hours .
Result of Action
The inhibition of aromatase by this compound can lead to a decrease in estrogen levels, which may have implications for conditions influenced by estrogen levels . The inhibition of α-glucosidase could potentially influence glucose metabolism, which may be relevant for conditions like diabetes . Additionally, this compound has been reported to have peripheral antinociceptive activity, indicating potential analgesic effects .
Biochemical Analysis
Biochemical Properties
7-Methoxyflavone interacts with various enzymes and proteins in biochemical reactions. For instance, it has been suggested that this compound might change how the body breaks down chemicals called hormones . This could potentially lead to an increase in the hormone testosterone .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For example, it has been suggested that this compound might influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and its effects on gene expression. It has been suggested that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown that treatment with this compound leads to an increase in reactive oxygen species (ROS) generation and a decrease in antioxidant enzymes expression over time .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interactions with various transporters or binding proteins. For instance, it has been suggested that this compound interacts with human serum albumin, which could potentially affect its transport and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyflavone typically involves the cyclization of appropriate chalcones. One common method is the Oxa-Michael addition reaction, where 2’,4’-dihydroxy-4-methoxychalcone is cyclized using sulfuric acid as a catalyst in ethanol . This method is efficient and yields the desired flavone structure.
Industrial Production Methods: Industrial production of this compound can be achieved through the reaction of methoxyflavonoid with benzoyl chloride. This method is advantageous as it simplifies the preparation process, reduces product loss, and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride can be used to reduce this compound.
Substitution: Electrophilic substitution reactions can occur, especially at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of dihydroflavones.
Substitution: Formation of acylated flavones.
Scientific Research Applications
Comparison with Similar Compounds
7-Methoxyflavone is structurally related to several other methoxyflavones, including:
5-Hydroxy-7-Methoxyflavone: Known for its anti-inflammatory and anticancer properties.
3,7-Dimethoxyflavone: Exhibits significant inhibitory activity against calcium-mediated cell-cycle regulation.
3,5,7-Trimethoxyflavone: Demonstrates anti-melanogenic activity.
Uniqueness: this compound stands out due to its potent peripheral antinociceptive activity and its ability to inhibit paw-licking time in the neurogenic phase of the formalin pain response . This makes it a valuable compound for developing pain management therapies.
Properties
IUPAC Name |
7-methoxy-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-12-7-8-13-14(17)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNDCRMJDZLFEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332790 | |
Record name | 7-Methoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22395-22-8 | |
Record name | 7-Methoxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022395228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methoxyflavone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-METHOXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK561AP5UR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7-Methoxyflavone exert its anti-cancer effects in human colon carcinoma cells?
A1: [] this compound (HMF) induces cytotoxicity in HCT-116 cells by triggering mitochondrial-associated cell death. It initiates DNA damage and disrupts the mitochondrial membrane, leading to cytochrome c release. This process involves the downregulation of Bcl-2, activation of BID and Bax, and ultimately, caspase-3-mediated apoptosis.
Q2: What is the role of Reactive Oxygen Species (ROS) in HMF-induced apoptosis in colon cancer cells?
A2: [] ROS generation is crucial for HMF-induced endoplasmic reticulum (ER) stress, leading to intracellular Ca2+ release, JNK phosphorylation, and activation of the mitochondrial apoptosis pathway. HMF treatment increases both mitochondrial and cytosolic ROS generation while decreasing antioxidant enzyme expression.
Q3: Does pre-treatment with antioxidants affect HMF's apoptotic activity?
A3: [] Yes, pre-treatment with the ROS scavenger N-acetyl-l-cysteine (NAC) significantly reduces HMF's apoptotic effects. NAC prevents lipid peroxidation, inhibits JNK phosphorylation, and attenuates the expression of apoptogenic marker proteins, suggesting ROS generation is central to HMF's mechanism of action.
Q4: What is the antinociceptive mechanism of action of this compound?
A4: [] this compound displays antinociceptive activity primarily through peripheral mechanisms. It effectively reduces acetic acid-induced writhing and inhibits the neurogenic phase of the formalin pain response, suggesting an action on peripheral pain receptors and/or pathways.
Q5: What is the molecular formula and weight of this compound?
A5: [] The molecular formula of this compound is C16H12O4, and its molecular weight is 268.26 g/mol.
Q6: What are the key spectroscopic features of this compound?
A6: this compound has been characterized using various spectroscopic methods, including:
Q7: How does the presence of a 7-methoxy group influence the biological activity of flavones?
A7: [] The 7-methoxy group appears to play a significant role in the biological activity of certain flavones. For instance, 5,6,3',4'-Tetrahydroxy-7-methoxyflavone exhibits potent proteasome inhibitory activity, suggesting the 7-methoxy group, alongside other structural features, contributes to this effect.
Q8: What is the impact of a C2-C3 double bond in the flavone structure on its biological activity?
A8: [] The presence or absence of a C2-C3 double bond in the flavone structure significantly affects its electrochemical properties, structure, and, consequently, its interactions with biological targets. This difference is highlighted in the contrasting cytotoxic and proliferative effects observed for 3,5 dihydroxy-7-methoxyflavone (with the double bond) and 3,5 dihydroxy-7-methoxyflavanone (without the double bond) on various cancer cell lines.
Q9: Does the presence of hydroxyl groups at positions other than the 7-methoxy group affect the activity of flavones?
A9: [] Yes, the presence and position of hydroxyl groups in the flavone structure significantly influence their biological activity. For instance, in the study on proteasome inhibition, the presence of a 6-hydroxy group alongside the 7-methoxy group in 5,6,3',4'-Tetrahydroxy-7-methoxyflavone was suggested to be crucial for its inhibitory effect on 26S proteasome activity.
Q10: What are the in vitro anticancer effects of this compound?
A10: [] In vitro studies demonstrate that this compound (HMF) effectively inhibits the growth of human colon carcinoma HCT-116 cells in a dose-dependent manner. This growth inhibition is attributed to the induction of apoptosis, a programmed cell death mechanism.
Q11: Does this compound exhibit antiproliferative activity against other cancer cell lines?
A11: [] Research indicates that the presence or absence of a C2-C3 double bond in the flavone structure, exemplified by 3,5 dihydroxy-7-methoxyflavone (with the double bond) and 3,5 dihydroxy-7-methoxyflavanone (without the double bond), leads to differential cytotoxicity against human cancer cells of the lung, pancreas, and colon. This suggests that modifications to the core structure of this compound can influence its anti-proliferative activity across different cancer cell types.
Q12: What is the effect of this compound on pain perception in animal models?
A12: [] In vivo studies in mice show that this compound exhibits significant antinociceptive effects, particularly in models of acute pain. It effectively reduces pain responses in the acetic acid-induced writhing test and the neurogenic phase of the formalin test, indicating its potential as a pain-relieving agent.
Q13: What analytical techniques are commonly employed for the isolation and characterization of this compound and related flavonoids from natural sources?
A13: Isolation of this compound and other flavonoids from plant materials typically involves several steps:
- Extraction: This often involves the use of solvents with increasing polarity, such as hexane, dichloromethane, ethyl acetate, and methanol, to obtain crude extracts enriched in specific classes of compounds. [, , ]
- Chromatographic Separation: Techniques like silica gel column chromatography, MCI gel chromatography, Sephadex LH-20 gel chromatography, and high-performance liquid chromatography (HPLC) are widely used to separate and purify individual compounds based on their polarity, size, and other physicochemical properties. [, , , , ]
Q14: What spectroscopic methods are used for the structural elucidation of this compound?
A14: - NMR Spectroscopy: [1H NMR, 13C NMR, 1D NMR, 2D NMR] - Provides detailed information on the hydrogen and carbon framework, including connectivities and spatial arrangements, essential for complete structure determination. [, , , , ]- Mass Spectrometry: [MS, FAB-MS, ESI-MS/MS, LC-MS] - Determines the molecular weight, fragmentation pattern, and elemental composition, aiding in structure confirmation and identification. [, , , ]- UV-Visible Spectroscopy: [UV] - Assesses the presence of chromophores and auxochromes, characteristic of the flavonoid structure. [, ]- Infrared Spectroscopy: [IR] - Identifies functional groups, further confirming the presence of specific structural features. [, ]
Q15: What are the potential applications of this compound in different fields based on its observed biological activities?
A15: this compound and its derivatives hold promise for various applications:
- Oncology: The compound's demonstrated anti-proliferative and apoptosis-inducing effects in various cancer cell lines highlight its potential as an anti-cancer agent. Further research is needed to explore its efficacy and safety in preclinical and clinical settings. [, ]
- Pain Management: this compound's potent antinociceptive activity in animal models suggests its potential for developing new pain relief medications, particularly for acute pain conditions. []
- Drug Discovery: Understanding the structure-activity relationship of this compound, especially regarding the impact of specific functional groups on its biological activities, can guide the development of more potent and selective derivatives for various therapeutic applications. [, , ]
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